molecular formula C24H47O2- B1234217 Tetracosanoate CAS No. 46927-71-3

Tetracosanoate

Cat. No.: B1234217
CAS No.: 46927-71-3
M. Wt: 367.6 g/mol
InChI Key: QZZGJDVWLFXDLK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracosanoate, also known as lignoceric acid, is a saturated fatty acid with the chemical formula C24H48O2. It is commonly found in wood tar, various cerebrosides, and in small amounts in most natural fats. The fatty acids of peanut oil contain small amounts of lignoceric acid (1.1% – 2.2%) . This fatty acid is also a byproduct of lignin production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosanoate can be synthesized through the esterification of lignoceric acid with methanol to form methyl lignocerate. This reaction typically involves the use of a catalyst such as sulfuric acid or boron trifluoride in methanol . The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, lignocerate is often produced as a byproduct of lignin production. The process involves the extraction of lignoceric acid from wood tar or other natural sources, followed by its esterification to form methyl lignocerate .

Chemical Reactions Analysis

Types of Reactions

Tetracosanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Lignoceric acid.

    Reduction: Lignoceryl alcohol.

    Esterification: Methyl lignocerate.

Mechanism of Action

Tetracosanoate exerts its effects primarily through its role in cellular metabolism. It has been shown to increase glucose uptake in differentiated 3T3-L1 adipocytes by elevating the expression of GLUT4 mRNA . This suggests that lignocerate may enhance insulin sensitivity and glucose metabolism, making it a potential candidate for anti-diabetic therapies.

Comparison with Similar Compounds

Properties

IUPAC Name

tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZGJDVWLFXDLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420121
Record name tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46927-71-3
Record name tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracosanoate
Reactant of Route 2
Tetracosanoate
Reactant of Route 3
Tetracosanoate
Reactant of Route 4
Tetracosanoate
Reactant of Route 5
Tetracosanoate
Reactant of Route 6
Reactant of Route 6
Tetracosanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.